N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide
Description
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide is a small molecule characterized by a furan-2-carboxamide core linked to a piperazine moiety via an ethyl spacer. This scaffold is versatile, enabling modifications that influence pharmacological activity, receptor binding, and pharmacokinetic properties.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H17N3O2/c15-11(10-2-1-9-16-10)13-5-8-14-6-3-12-4-7-14/h1-2,9,12H,3-8H2,(H,13,15) |
InChI Key |
DJPGWXSFDPFXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane (DCM) or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The furan ring and piperazine moiety contribute to its binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
SIPI6398
- Structure : N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)furan-2-carboxamide.
- Key Differences : Incorporates a benzoisothiazole group on the piperazine ring and a cyclohexyl substituent.
- Application : Approved by China’s NMPA in 2020 as an anti-schizophrenia drug. The benzoisothiazole enhances dopamine D2/5-HT2A receptor antagonism, critical for antipsychotic efficacy [1].
Anticancer Derivatives
- Example : N-(2-((4-substitutedbenzenesulfamoylphenyl)carbamoyl)phenyl)furan-2-carboxamide (6a–c).
- Key Differences : Features a benzenesulfamoylphenyl group, enhancing tubulin polymerization inhibition.
- Activity : Demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values <10 µM [3][7].
2-Furoic Piperazide Derivatives
- Example : N-(pyridin-2-yl) derivatives.
- Application : Evaluated for DPPH radical scavenging, analgesic, and anti-inflammatory activities. Structural flexibility allows dual targeting of type 2 diabetes and Alzheimer’s disease pathways [12].
[18F]1
- Structure: 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide.
- Key Differences: Incorporates a fluorine-18 isotope and cyano group for PET imaging.
- Advantage : Extended half-life (109.8 min vs. 20.4 min in predecessor CPPC) enables multi-dose synthesis for colony-stimulating factor 1 receptor (CSF1R) imaging [2].
18F-Mefway
- Structure : Cyclohexanecarboxamide with methoxyphenyl-piperazine and pyridinyl groups.
- Application : Superior 5-HT1A receptor binding affinity compared to 18F-FCWAY, attributed to the cyclohexane ring’s conformational stability [4].
Antimicrobial and Antifungal Derivatives
Nitrofuran Derivatives
- Example : 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3).
- Key Differences : Nitro group at the 5-position of the furan ring enhances redox activity.
- Activity : Exhibited antifungal efficacy against Candida albicans (MIC = 8 µg/mL) via disruption of ergosterol biosynthesis [5].
Naphthofuran Derivatives
- Example : N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide.
- Activity : Demonstrated antibacterial activity against Staphylococcus aureus (ZOI = 18 mm) due to naphthofuran’s planar aromatic system enhancing membrane penetration [6].
Structural Modifications and Pharmacokinetic Profiles
| Compound | Key Structural Features | Molecular Weight | Therapeutic Area | Notable Property | Reference |
|---|---|---|---|---|---|
| N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide | Piperazine-ethyl-furanamide | 279.33 | N/A (Prototype) | High polarity (PSA = 48.9 Ų) | [8] |
| SIPI6398 | Benzoisothiazole, cyclohexyl | 497.62 | Schizophrenia | D2/5-HT2A receptor antagonism | [1] |
| [18F]1 | 18F-fluoroethyl, cyano, piperidinyl | 470.52 | PET Imaging (CSF1R) | t₁/₂ = 109.8 min | [2] |
| Anticancer 6a–c | Benzenesulfamoylphenyl | 430–460 | Oncology | Tubulin polymerization inhibition | [3] |
| 5-nitro-N-(2-pyridinylethyl)furan | Nitro group, pyridinylethyl | 275.25 | Antifungal | MIC = 8 µg/mL (C. albicans) | [5] |
Notes on Structural-Activity Relationships (SAR)
- Piperazine Modifications : Addition of bulky groups (e.g., benzoisothiazole in SIPI6398) enhances CNS receptor binding but reduces blood-brain barrier permeability compared to smaller substituents [1][19].
- Furan Substituents : Nitro groups (e.g., in nitrofurans) increase redox-mediated antimicrobial activity, while methoxy groups (e.g., in 18F-Mefway) improve receptor affinity [4][5].
- Linker Flexibility : Ethyl spacers between piperazine and furan optimize conformational flexibility for target engagement, whereas rigid cyclohexane (e.g., 18F-Mefway) stabilizes binding poses [4].
Biological Activity
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a furan ring, a piperazine moiety, and a carboxamide group, which contribute to its biological properties. The furan ring is known for its ability to participate in various chemical reactions, while the piperazine structure is often associated with pharmacological activity due to its ability to interact with various receptors.
This compound exhibits biological activity primarily through:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. The furan ring and piperazine moiety enhance binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target molecules.
- Cytotoxic Activity : Research indicates that derivatives of compounds containing the piperazine structure demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the piperazine ring can enhance cytotoxic potential .
Biological Activity Overview
Several studies have evaluated the biological activity of this compound and related compounds:
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116. The mechanism involves arresting cell proliferation at the G1 phase and triggering apoptosis through increased caspase activity .
- Topoisomerase Inhibition : Compounds related to this compound have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication. This inhibition leads to DNA breakage, demonstrating potential as anticancer agents .
- Serotonin Receptor Interaction : Research has indicated that modifications in the piperazine fragment can enhance the potency of this compound as an agonist for serotonin receptors, which are implicated in various neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
